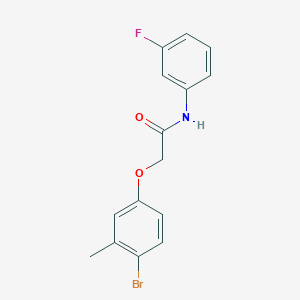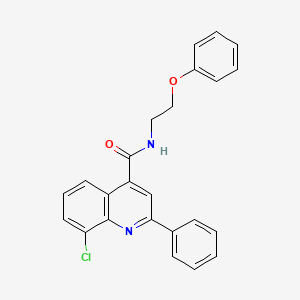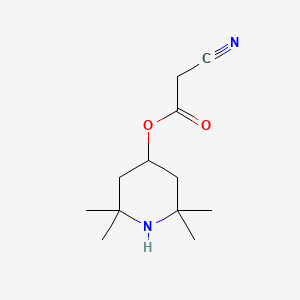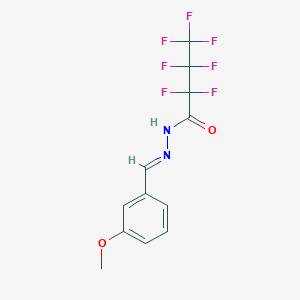![molecular formula C18H16N4S B14949375 3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14949375.png)
3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that integrates the indole and triazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The triazole ring, on the other hand, is a versatile scaffold in medicinal chemistry, often used for its stability and bioactivity . The combination of these two structures in a single molecule offers a unique platform for exploring various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. . The final step often involves the formation of the sulfide linkage under reductive conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone under appropriate conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and triazole rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are often used
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or triazole rings .
Applications De Recherche Scientifique
1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins, enzymes, and receptors, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response
Comparaison Avec Des Composés Similaires
5- (1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Shares a similar structure but with a thiol group instead of a sulfide.
N- ( (1-methyl-1H-indol-3-yl)methyl)-2- (1H-pyrazol-1-yl or triazolyl)-N- (3,4,5-trimethoxyphenyl)acetamides: Contains both indole and triazole moieties but with different substituents.
Uniqueness: 1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its specific combination of indole and triazole rings linked by a sulfide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C18H16N4S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-indole |
InChI |
InChI=1S/C18H16N4S/c1-22-17(13-7-3-2-4-8-13)20-21-18(22)23-12-14-11-19-16-10-6-5-9-15(14)16/h2-11,19H,12H2,1H3 |
Clé InChI |
HOIPPJHSIDFYNK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B14949295.png)

![2-iodo-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B14949311.png)

![5-bromo-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14949323.png)
![N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949329.png)
![(4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14949331.png)

![4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-{[(4-methoxyphenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14949362.png)
![N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B14949372.png)


![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B14949395.png)

